

Toxicological Profile of Desoxycarbadox: A Technical Guide

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Compound of Interest

Compound Name: Desoxycarbadox

Cat. No.: B144582

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Abstract

Desoxycarbadox, a principal metabolite of the veterinary drug carbadox, is a significant subject of toxicological concern due to its genotoxic and carcinogenic properties. This technical guide provides a comprehensive overview of the toxicological profile of **Desoxycarbadox**, summarizing key quantitative data, detailing experimental methodologies from pivotal studies, and visualizing its proposed mechanism of action. The information presented is intended to support further research and risk assessment of this compound.

Introduction

Carbadox is a quinoxaline-1,4-dioxide derivative that has been used in the swine industry as an antibacterial agent and growth promotant.[1] However, its use has been highly scrutinized and restricted in many regions due to the carcinogenic nature of the parent compound and its metabolites.[2] **Desoxycarbadox** is a significant metabolite found in the edible tissues of treated animals and is considered a potent carcinogen.[1][3] Understanding the toxicological profile of **Desoxycarbadox** is therefore crucial for ensuring food safety and for the development of regulatory standards. This guide synthesizes the available scientific literature on the toxicity of **Desoxycarbadox**.

Quantitative Toxicological Data

The following tables summarize the key quantitative findings from toxicological studies on **Desoxycarbadox**.

Table 1: Carcinogenicity of Desoxycarbadox in Rats

Treatment Group (Dose in mg/kg b.w./day)	Hepatic Tumors (Males and Females Combined)	Subcutaneous Fibromas (Males and Females Combined)	Hemangiomas (Males and Females Combined)	Mammary Tumors (Females Only)
Control	0%	0%	0%	12%
5	75%	2%	0%	24%
10	95%	10%	5%	28%
25	100%	18%	47%	27%

Data from a long-term feeding study in Charles River C-D rats[3].

Table 2: Genotoxicity of Desoxycarbadox

Test System	Test Object	Concentration/Dose	Results
Ames Test	Salmonella typhimurium TA1535	2.5 mg/plate	Negative
Chromosomal Aberrations (in vitro)	Human lymphocytes	50, 100 µg/ml	Negative
Cell Transformation	Mouse cells	Not Specified	Positive
Chromosomal Aberration (in vivo)	Rat bone marrow	Not Specified	Positive
Reverse Mutation	Salmonella typhimurium (with S9 activation)	Not Specified	Positive

Note: While some in vitro tests were negative, the overall evidence, particularly from in vivo and cell transformation assays, indicates that **Desoxycarbadox** has genotoxic potential.

Table 3: Acute and Chronic Toxicity Endpoints

Endpoint	Value	Species	Remarks
LD50 (Lethal Dose, 50%)	Not available in the reviewed literature.	-	-
NOAEL (No-Observed-Adverse-Effect Level)	Could not be identified in long-term studies.	Rat	Due to the genotoxic and carcinogenic nature of Desoxycarbadox, a threshold below which no adverse effects are expected could not be established.

Experimental Protocols

Long-Term Carcinogenicity Study in Rats

A key long-term study was conducted to evaluate the tumorigenic potential of **Desoxycarbadox**.

- Test System: Charles River C-D rats, 5 weeks of age at the start of the study.
- Group Allocation: 400 rats were divided into four groups of 50 animals per sex per dose level.
- Administration: **Desoxycarbadox** was administered continuously in the diet at target doses of 0, 5, 10, and 25 mg/kg body weight per day.
- Duration: The study was conducted over a major portion of the rats' lifespan.
- Parameters Monitored: Body weight was recorded weekly. Food consumption was monitored weekly for the first three months and monthly thereafter to adjust treatment levels. Clinical chemistry and hematology were evaluated at specified intervals.

- Pathology: All animals underwent a gross necropsy at the end of the study. Selected organs were weighed, and histopathological examination was performed on all grossly abnormal tissues and a standard set of tissues.
- Key Findings: The study concluded that **Desoxycarbadox** is a potent hepatocarcinogen in rats, with dose-related increases in other tumors as well.

Genotoxicity Assays

A battery of in vitro and in vivo tests was conducted to assess the genotoxic potential of **Desoxycarbadox**. The available literature indicates the following assays were performed, though detailed protocols for each are not fully provided in the source documents:

- Ames Test: A bacterial reverse mutation assay using *Salmonella typhimurium* strain TA1535 was conducted to evaluate gene mutations.
- In Vitro Chromosomal Aberration Test: Human lymphocytes were exposed to **Desoxycarbadox** to assess for structural chromosome damage.
- Cell Transformation Assay: The potential of **Desoxycarbadox** to induce neoplastic transformation in mouse cells was evaluated.
- In Vivo Chromosomal Aberration Test: The induction of chromosomal damage in the bone marrow of rats treated with **Desoxycarbadox** was assessed.
- Reverse Mutation with Metabolic Activation: A reverse mutation assay with *S. typhimurium* was also conducted in the presence of a rat liver S9 fraction to assess the genotoxicity of metabolites.

Signaling Pathways and Mechanism of Toxicity

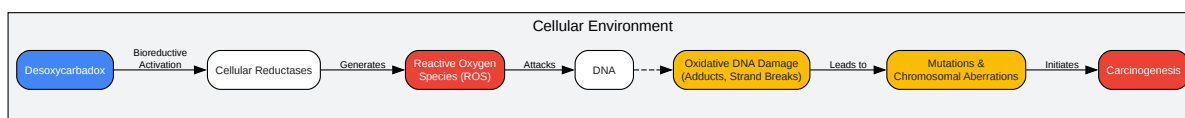
The genotoxicity of **Desoxycarbadox** and other quinoxaline-1,4-dioxide compounds is believed to be mediated through a process of bioreductive activation. This process leads to the generation of reactive oxygen species (ROS) and subsequent oxidative DNA damage.

Proposed Mechanism of Action

The proposed signaling pathway for **Desoxycarbadox**-induced genotoxicity is as follows:

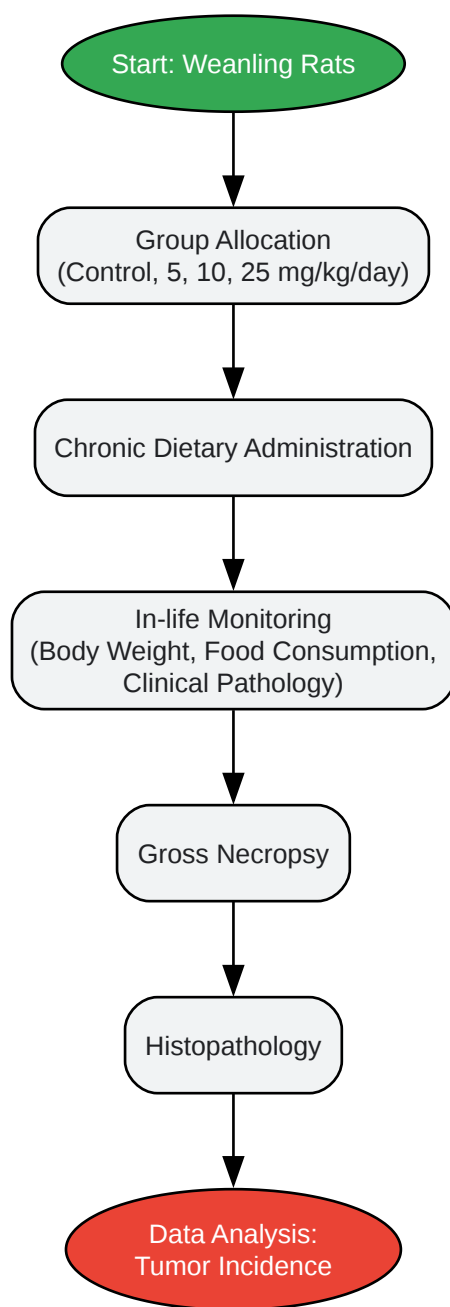
- **Bioreductive Activation:** In the cellular environment, particularly under hypoxic conditions, **Desoxycarbadox** can undergo enzymatic reduction. This process is catalyzed by various reductases.
- **Generation of Reactive Oxygen Species (ROS):** The reduction of the N-oxide groups on the quinoxaline ring leads to the formation of unstable radical intermediates. These intermediates can then react with molecular oxygen to produce ROS, such as superoxide anions and hydroxyl radicals.
- **Oxidative Stress and DNA Damage:** The generated ROS can induce oxidative stress within the cell, leading to damage to cellular macromolecules, most critically DNA. This can result in the formation of DNA adducts, single- and double-strand breaks, and oxidative damage to DNA bases (e.g., 8-hydroxydeoxyguanosine).
- **Genotoxicity and Carcinogenicity:** The resulting DNA damage, if not properly repaired by the cell's DNA repair mechanisms, can lead to mutations, chromosomal aberrations, and genomic instability, ultimately contributing to the initiation of carcinogenesis.

Visualizations



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Caption: Proposed metabolic activation and genotoxicity pathway of **Desoxycarbadox**.



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Caption: Workflow for the long-term rat carcinogenicity study of **Desoxycarbadox**.

Conclusion

The available evidence strongly indicates that **Desoxycarbadox** is a genotoxic carcinogen. Its carcinogenicity has been demonstrated in a long-term rodent study, showing a clear dose-response relationship for the induction of hepatic and other tumors. The primary mechanism of

its toxicity is believed to involve bioreductive activation leading to oxidative DNA damage. Due to its carcinogenic potential, a safe level of exposure (NOAEL) has not been established. This toxicological profile underscores the regulatory concerns regarding residues of carbadox and its metabolites in food products of animal origin. Further research into the specific molecular pathways and DNA repair mechanisms affected by **Desoxycarbadox** could provide a more in-depth understanding of its carcinogenic activity.

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References

- 1. DNA damage induced by a quinoxaline 1,4-di-N-oxide derivative (hypoxic selective agent) in Caco-2 cells evaluated by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel N-oxides as bioreductive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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